Ethyl 5-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 5-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclohexene, featuring a carboxylate ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to 3-aryl-1-(2-furanyl)-2-propenones . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction time and efficiency. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, forming covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexenone derivatives:
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate: Known for its anticancer activity.
Alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Exhibits antioxidant properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
Ethyl 5-oxocyclohex-3-ene-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexene ring containing a carbonyl group and an ester functional group. Its molecular formula is C9H12O3 with a molar mass of approximately 168.19 g/mol. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Research has shown that this compound may possess anticancer properties . In cellular assays, this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death rates compared to control groups.
Synthesis Methods
Several methods have been reported for synthesizing this compound:
- Condensation Reactions : This method involves the reaction of cyclohexanone derivatives with ethyl acetoacetate in the presence of base catalysts.
- Oxidative Pathways : The compound can also be synthesized through oxidative transformations of simpler cyclohexene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other cyclohexene derivatives, which may influence its biological activity. Below is a comparison table highlighting some related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate | C₉H₁₂O₄ | Contains a hydroxyl group |
Ethyl 6-methyl-2-oxo-cyclohexene-1-carboxylate | C₉H₁₀O₃ | Methyl substitution on cyclohexene |
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₃H₁₈ClF₂O₃ | Fluorinated phenyl groups |
The unique combination of functional groups in this compound may confer distinct reactivity patterns compared to its analogs, making it a valuable compound for various research applications.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.
Investigation of Anticancer Mechanisms
A separate study examined the anticancer effects of this compound on human breast cancer cell lines (MCF7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Properties
CAS No. |
917955-74-9 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
CEEUQJTVUVSHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=CC(=O)C1 |
Origin of Product |
United States |
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